molecular formula C7H9ClFNO B1450234 2-(Aminomethyl)-3-fluorophenol hydrochloride CAS No. 2094868-94-5

2-(Aminomethyl)-3-fluorophenol hydrochloride

Cat. No. B1450234
M. Wt: 177.6 g/mol
InChI Key: YFUCBSZFLACUEJ-UHFFFAOYSA-N
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Description

Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-NH2CH2-). They are used in the synthesis of various pharmaceuticals and complex organic molecules .


Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. For example, 2-(Aminomethyl)benzimidazole dihydrochloride has a molecular formula of C8H11Cl2N3 .


Chemical Reactions Analysis

Amines, such as aminomethyl compounds, can undergo a variety of reactions. They can react with acid chlorides or acid anhydrides to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, metformin hydrochloride, a widely used antidiabetic drug, has specific physicochemical properties that have been extensively studied .

Scientific Research Applications

Fluorinated Phenol Derivatives for Intracellular pH Measurement

Rhee, Levy, and London (1995) explored the use of fluorinated o-aminophenol derivatives as pH-sensitive probes. They modified the 2-aminophenol group, a key building block for many cationic indicators, resulting in compounds with suitable pK values for physiological measurements and minimal affinity for other ions. This modification significantly contributes to biological and medical research by enabling accurate intracellular pH measurements (Rhee, Levy, & London, 1995).

Synthesis of Antibacterial Agents

Holla, Bhat, and Shetty (2003) conducted research on synthesizing new molecules with antibacterial properties. They utilized fluorophenyl groups, known for their pharmacological significance, in the creation of new biologically active compounds. This synthesis and the subsequent antibacterial screening of these compounds demonstrate the potential of fluorinated phenols in developing new pharmaceuticals (Holla, Bhat, & Shetty, 2003).

Transformation of Phenol to Benzoate

Genthner, Townsend, and Chapman (1989) studied the transformation of phenol to benzoate using isomeric fluorophenols. Their research provided insights into the biochemical processes involving phenolic compounds, particularly in the context of environmental biodegradation and pollutant transformation (Genthner, Townsend, & Chapman, 1989).

Fluorescent Chemosensors for H+ and Zn(II)

Ambrosi et al. (2009) investigated the optical properties of polyaminophenolic ligands in aqueous solutions, revealing their potential as fluorescent chemosensors. These chemosensors are valuable for detecting specific ions like H+ and Zn(II), contributing significantly to analytical chemistry and biological research (Ambrosi et al., 2009).

Safety And Hazards

The safety and hazards of a compound depend on its chemical properties. For example, 2-(Aminomethyl)pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of a compound depend on its potential applications. For example, 2-Picolylamine, a bihaptic amine, is used as a key precursor to synthesize various ionic liquids and as a chelating ligand for the synthesis of complexes .

properties

IUPAC Name

2-(aminomethyl)-3-fluorophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.ClH/c8-6-2-1-3-7(10)5(6)4-9;/h1-3,10H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUCBSZFLACUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-3-fluorophenol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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